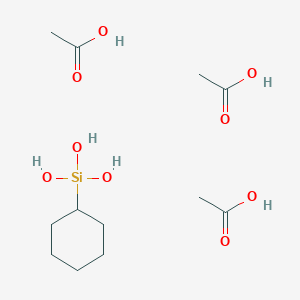
Acetic acid--cyclohexylsilanetriol (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–cyclohexylsilanetriol (3/1) is a compound that combines acetic acid and cyclohexylsilanetriol in a 3:1 ratio Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly found in vinegar Cyclohexylsilanetriol is a silicon-based compound with three hydroxyl groups attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclohexylsilanetriol (3/1) typically involves the reaction of cyclohexyltrichlorosilane with acetic acid in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{SiCl}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{C}6\text{H}{11}\text{Si(OH)}_3 + 3 \text{CH}_3\text{COCl} ] This reaction is usually carried out under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclohexylsilanetriol (3/1) involves large-scale reactors where cyclohexyltrichlorosilane and acetic acid are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other purification techniques to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–cyclohexylsilanetriol (3/1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acetic acid and cyclohexylsilanetriol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Esterification: The acetic acid component can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Condensation: Requires the presence of a dehydrating agent or catalyst to promote the formation of siloxane bonds.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Acetic acid and cyclohexylsilanetriol.
Condensation: Siloxane polymers or oligomers.
Esterification: Esters of acetic acid and corresponding alcohols.
Scientific Research Applications
Acetic acid–cyclohexylsilanetriol (3/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: Utilized as a coupling agent in the production of composite materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of acetic acid–cyclohexylsilanetriol (3/1) involves its ability to form hydrogen bonds and coordinate with other molecules through its hydroxyl groups. This allows it to interact with various molecular targets and pathways, including:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing complexes and enhancing solubility.
Coordination Chemistry: The silicon atom can coordinate with metal ions, facilitating catalytic reactions and enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylsilanetriol: Similar in structure but lacks the acetic acid component.
Acetic Acid: A simple organic acid without the silicon-based component.
Trimethylsilanol: Another silanol compound with different alkyl groups attached to the silicon atom.
Uniqueness
Acetic acid–cyclohexylsilanetriol (3/1) is unique due to its combination of acetic acid and cyclohexylsilanetriol, which imparts distinct chemical and physical properties
Properties
CAS No. |
18023-77-3 |
|---|---|
Molecular Formula |
C12H26O9Si |
Molecular Weight |
342.41 g/mol |
IUPAC Name |
acetic acid;cyclohexyl(trihydroxy)silane |
InChI |
InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |
InChI Key |
DBXWGQSBQJMBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















